N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 2,3-dimethoxybenzaldehyde with 4-oxo-3-phenyl-3,4-dihydroquinazoline-2-thiol in the presence of a suitable catalyst The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of cellular pathways and the inhibition of disease progression.
Comparison with Similar Compounds
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C25H22N4O4S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O4S/c1-32-21-14-8-9-17(23(21)33-2)15-26-28-22(30)16-34-25-27-20-13-7-6-12-19(20)24(31)29(25)18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,28,30)/b26-15+ |
InChI Key |
UHBAJDOYJOQAEW-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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